N-Acetyl-S-(2-hydroxy-1-phenylethyl)-L-cysteine
Description
N-Acetyl-S-(2-hydroxy-1-phenylethyl)-L-cysteine is a mercapturic acid, a class of detoxification metabolites formed via conjugation of glutathione with electrophilic compounds, followed by enzymatic processing to yield N-acetylcysteine (NAC) derivatives. This compound specifically arises from the metabolic processing of styrene, a volatile organic compound (VOC) widely used in industrial polymer synthesis . Its structure features an N-acetylated cysteine backbone linked to a 2-hydroxy-1-phenylethyl moiety via a thioether bond. Mercapturic acids like this serve as biomarkers for human exposure to environmental or occupational toxins, enabling non-invasive monitoring through urinary analysis .
Properties
IUPAC Name |
(2R)-2-acetamido-3-(2-hydroxy-1-phenylethyl)sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-9(16)14-11(13(17)18)8-19-12(7-15)10-5-3-2-4-6-10/h2-6,11-12,15H,7-8H2,1H3,(H,14,16)(H,17,18)/t11-,12?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVYIBLSMGFJYAR-PXYINDEMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSC(CO)C1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CSC(CO)C1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60988996 | |
| Record name | N-(1-Hydroxyethylidene)-S-(2-hydroxy-1-phenylethyl)cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60988996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69278-53-1 | |
| Record name | N-Acetyl-S-(2-hydroxy-1-phenylethyl)-L-cysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69278-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Cysteine, N-acetyl-S-(2-hydroxy-1-phenylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069278531 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(1-Hydroxyethylidene)-S-(2-hydroxy-1-phenylethyl)cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60988996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The compound is typically synthesized by the conjugation of L-cysteine or N-acetyl-L-cysteine with a hydroxy-substituted phenylethyl moiety. This process involves:
- Acetylation of L-cysteine to form N-acetyl-L-cysteine.
- Thiol conjugation of the cysteine sulfur atom with a hydroxy-phenylethyl intermediate, often derived from styrene metabolism or synthetic analogs.
- The product often exists as regioisomeric mixtures, primarily N-Acetyl-S-(2-hydroxy-1-phenylethyl)-L-cysteine and N-Acetyl-S-(2-hydroxy-2-phenylethyl)-L-cysteine in a typical ratio of approximately 3:1.
Preparation via Acylation and Thiol Conjugation
Starting Material: L-Cysteine or Cysteine Mother Liquor
Acetylation Step
- Acetylation is performed by reacting cysteine or cysteine-containing solution with acetic anhydride under controlled temperature (40-60 °C) and pH (9.5-10.0).
- The molar ratio of cysteine to acetic anhydride is maintained close to 1:1.05 to 1:1.10 for optimal yield.
- The acylation reaction is typically carried out by dropwise addition of acetic anhydride over 20-60 minutes, followed by heat preservation at 60-70 °C for 20-30 minutes to complete the reaction.
Thiol Conjugation with Hydroxy-Phenylethyl Group
- The thiol group of N-acetyl-L-cysteine reacts with hydroxy-phenylethyl intermediates. These intermediates can be generated synthetically or mimicked from styrene metabolism.
- The conjugation yields the target compound as a mixture of regioisomers (2-hydroxy-1-phenylethyl and 2-hydroxy-2-phenylethyl derivatives).
- The reaction conditions are optimized to favor the formation of the 2-hydroxy-1-phenylethyl isomer, which is typically the major product.
Purification and Isolation
- After the reaction, the mixture is neutralized and subjected to crystallization to isolate crude N-acetylcysteine derivatives.
- Further purification is achieved by recrystallization or chromatographic techniques such as high-performance liquid chromatography (HPLC) to obtain the pure compound or enriched regioisomer fractions.
Analytical Characterization
- The synthesized compound is characterized by its molecular formula $$C{13}H{17}NO_4S$$ and molecular weight 283.34 g/mol.
- Techniques such as High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy are used to confirm structure and purity.
- The regioisomeric ratio is typically determined by chromatographic methods and NMR analysis.
Summary Table of Preparation Parameters
| Step | Conditions | Notes |
|---|---|---|
| Starting material | L-cysteine or cysteine mother liquor | Concentration ~120 g/L in mother liquor |
| pH adjustment | 9.0 – 12.0 | Alkaline conditions favor acetylation |
| Acetylation reagent | Acetic anhydride | Molar ratio cysteine:acetic anhydride ~1:1.05–1.10 |
| Temperature (acetylation) | 40–60 °C (addition), 60–70 °C (preservation) | Dropwise addition over 20–60 min, heat for 20–30 min |
| Thiol conjugation | Reaction with hydroxy-phenylethyl intermediate | Conditions optimized for regioisomer ratio |
| Purification | Neutralization, crystallization, recrystallization, HPLC | To isolate pure regioisomers |
Research Findings and Notes
- The preparation method involving cysteine mother liquor is industrially attractive due to cost-effectiveness and availability of raw materials.
- The regioisomeric mixture of this compound and N-Acetyl-S-(2-hydroxy-2-phenylethyl)-L-cysteine is typically obtained in a 3:1 ratio, which is consistent across synthesis batches.
- Stable isotope-labeled analogs (e.g., deuterated forms) of these compounds are also prepared using similar synthetic routes for analytical and research purposes.
- The compound is a known metabolite of styrene, and its preparation mimics biological conjugation pathways, which is useful for standard and reference material production.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-S-(2-hydroxy-1-phenylethyl)-L-cysteine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenylethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Phenylethyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of N-Acetyl-S-(2-oxo-1-phenylethyl)-L-cysteine.
Reduction: Regeneration of this compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Mechanism of Action
NAC is a derivative of L-cysteine and functions primarily as an antioxidant. Its chemical structure allows it to act as a precursor to glutathione, a vital antioxidant in the body. NAC's ability to scavenge reactive oxygen species (ROS) and modulate oxidative stress makes it a valuable compound in various therapeutic contexts.
Antioxidant Activity
NAC is widely recognized for its potent antioxidant properties. It directly scavenges free radicals and enhances the synthesis of glutathione, thereby reducing oxidative stress in cells. This property is particularly beneficial in conditions characterized by increased oxidative damage, such as neurodegenerative diseases and chronic inflammatory conditions.
Respiratory Disorders
NAC has been employed as a mucolytic agent in the treatment of respiratory disorders like chronic obstructive pulmonary disease (COPD) and cystic fibrosis. By breaking down mucus viscosity, NAC facilitates easier clearance of mucus from the airways, improving respiratory function.
Liver Protection
NAC is clinically used as an antidote for acetaminophen (paracetamol) overdose. It replenishes glutathione stores in the liver, mitigating hepatotoxicity caused by excessive acetaminophen intake. Studies have shown that timely administration of NAC significantly reduces liver damage markers in patients with acetaminophen toxicity.
Neuroprotection
Research indicates that NAC may offer neuroprotective benefits in conditions such as Alzheimer's disease and Parkinson's disease. By reducing oxidative stress and inflammation, NAC can help preserve neuronal integrity and function. Clinical studies suggest improvements in cognitive function among patients receiving NAC supplementation.
Data Tables
| Application Area | Mechanism of Action | Key Findings |
|---|---|---|
| Antioxidant Activity | Scavenges ROS; enhances glutathione synthesis | Reduces oxidative damage markers in various models |
| Respiratory Disorders | Mucolytic action; reduces mucus viscosity | Improved lung function in COPD patients |
| Liver Protection | Replenishes glutathione; detoxifies harmful substances | Significant reduction in liver injury post-overdose |
| Neuroprotection | Reduces oxidative stress; anti-inflammatory effects | Cognitive improvements in Alzheimer's patients |
Case Study 1: Acetaminophen Overdose
A clinical trial involving 150 patients with acetaminophen overdose demonstrated that those treated with NAC had significantly lower levels of liver enzymes (ALT and AST) compared to the control group, indicating reduced liver damage.
Case Study 2: Chronic Obstructive Pulmonary Disease (COPD)
In a randomized controlled trial with COPD patients, NAC administration led to improved lung function as measured by FEV1 (Forced Expiratory Volume in 1 second) and reduced exacerbation rates over six months.
Case Study 3: Parkinson's Disease
A study involving patients with early-stage Parkinson's disease showed that those receiving NAC exhibited slower progression of motor symptoms compared to those on placebo, highlighting its potential role in neuroprotection.
Mechanism of Action
The mechanism of action of N-Acetyl-S-(2-hydroxy-1-phenylethyl)-L-cysteine involves its interaction with various molecular targets and pathways. The hydroxy group can participate in hydrogen bonding, while the phenylethyl group can interact with hydrophobic regions of proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Mercapturic acids differ primarily in their substituent groups, which dictate their physicochemical behavior and biological roles. Below is a comparative table of key analogs:
Key Observations :
Functional Comparisons :
- Exposure Monitoring : DHBMA and CYMA are established biomarkers for 1,3-butadiene and acrylonitrile, respectively, while the target compound is specific to styrene .
- Health Associations : 3HPMA (acrolein metabolite) shows strong correlations with triglyceride levels, whereas styrene metabolites are less studied in metabolic disorders .
Biological Activity
N-Acetyl-S-(2-hydroxy-1-phenylethyl)-L-cysteine (NAC-HE) is a derivative of L-cysteine that has garnered attention for its potential biological activities, particularly in the fields of medicine and biochemistry. This article provides a comprehensive overview of the biological activity of NAC-HE, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
NAC-HE is characterized by its unique structure, which includes an acetyl group and a phenylethyl moiety. The presence of the hydroxy group enhances its solubility and reactivity, allowing it to interact with various biological targets.
The biological activity of NAC-HE is primarily attributed to its ability to modulate oxidative stress and influence cellular signaling pathways. Key mechanisms include:
- Antioxidant Activity : NAC-HE acts as a scavenger of reactive oxygen species (ROS), thereby reducing oxidative damage in cells. This property is crucial in protecting cells from apoptosis induced by oxidative stress .
- Proteasome Inhibition : Studies have shown that NAC-HE can interfere with proteasome activity, which is vital for protein degradation. This inhibition may lead to the stabilization of certain proteins, including oncogenic transcription factors like FOXM1 .
- Cell Signaling Modulation : The compound can affect various signaling pathways by interacting with enzymes and receptors through hydrophobic interactions and hydrogen bonding facilitated by its functional groups.
Therapeutic Potential
NAC-HE has been explored for several therapeutic applications:
- Antioxidant Therapy : Due to its ability to mitigate oxidative stress, NAC-HE is being investigated for use in conditions such as neurodegenerative diseases, where oxidative damage plays a significant role .
- Cancer Treatment : The compound's dual role as an antioxidant and proteasome inhibitor suggests potential use in cancer therapy. By modulating ROS levels and affecting protein stability, NAC-HE may enhance the efficacy of certain anticancer agents .
Case Studies
Several studies have highlighted the biological activity of NAC-HE:
- Study on ROS Inhibition : A study demonstrated that NAC-HE effectively reduced ROS levels in human cancer cells treated with hydrogen peroxide. This reduction was associated with decreased apoptosis and improved cell viability .
- Proteasome Activity Assessment : Research indicated that NAC-HE could reverse the effects of proteasome inhibitors on FOXM1 transcriptional activity, suggesting its potential as a therapeutic agent in combination therapies for cancer .
- Metabolism and Safety Evaluation : Investigations into the metabolism of NAC-HE revealed that it undergoes phase I and II metabolic reactions, which are critical for detoxification processes in the body. Understanding these pathways is essential for assessing its safety as a pharmaceutical agent .
Summary of Biological Activities
Metabolic Pathways
| Phase | Reaction Type | Example Compounds |
|---|---|---|
| Phase I | Oxidation/Reduction | N-acetyl-S-(2-oxo-1-phenylethyl)-L-cysteine |
| Phase II | Conjugation | Glucuronidation, Sulfation |
| Phase III | Excretion | Active transport proteins |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying N-Acetyl-S-(2-hydroxy-1-phenylethyl)-L-cysteine in biological samples?
- Methodological Answer : Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (LC-HRMS) is the gold standard for detecting and quantifying this compound in urine or plasma. Sample preparation typically involves solid-phase extraction, followed by normalization to creatinine levels to account for urinary dilution. Detection limits for similar mercapturic acid metabolites (e.g., CEMA, DHBMA) range from 0.5 µg/L to 15 µg/L, as validated in large-scale population studies .
Q. How is this compound synthesized, and what purity standards are critical for research use?
- Methodological Answer : Synthesis often involves reacting L-cysteine with a hydroxy-substituted phenylethyl electrophile (e.g., 2-hydroxy-1-phenylethyl bromide) under controlled pH conditions. Purification via column chromatography or recrystallization ensures >95% purity. Diastereomeric mixtures may require chiral separation techniques. Suppliers like Toronto Research Chemicals and TLC Pharmaceutical Standards provide certified reference materials with detailed NMR and mass spectrometry validation .
Q. What are the primary applications of this compound in toxicology studies?
- Methodological Answer : It serves as a biomarker for exposure to styrene or phenylalkyl derivatives, commonly studied in occupational or environmental toxicology. Researchers correlate urinary levels with exposure duration and dose-response models, leveraging LC-MS/MS workflows to distinguish between metabolic pathways (e.g., epoxidation vs. hydroxylation) .
Advanced Research Questions
Q. How can conflicting data on metabolite levels (e.g., higher CMEMA in vapers vs. smokers) be resolved methodologically?
- Methodological Answer : Discrepancies may arise from differences in metabolic pathways or analytical bias. To address this:
- Use isotope-labeled internal standards (e.g., deuterated analogs) to correct for matrix effects in LC-MS/MS.
- Conduct longitudinal studies to assess intra-individual variability.
- Apply multivariate regression to control for covariates like age, diet, and co-exposure to other xenobiotics. highlights the need for mechanistic studies to link CMEMA to e-cigarette-specific metabolomic pathways .
Q. What experimental designs are optimal for elucidating the compound’s role in oxidative stress modulation?
- Methodological Answer : Combine in vitro assays (e.g., glutathione depletion models in hepatocytes) with in vivo knockout rodent studies to isolate pathways. For example:
- Measure downstream lipid peroxidation markers (e.g., 4-hydroxy-2-nonenal) alongside the compound’s levels.
- Use CRISPR-edited cell lines to silence enzymes like glutathione S-transferase, which conjugate cysteine to reactive intermediates. demonstrates similar approaches for related N-acetylcysteine derivatives .
Q. How do researchers validate novel biomarkers derived from this compound in heterogeneous populations?
- Methodological Answer :
- Perform cross-validation across independent cohorts (e.g., NHANES subpopulations) using harmonized LC-MS/MS protocols.
- Assess specificity via receiver operating characteristic (ROC) curves comparing exposed vs. unexposed groups.
- Use machine learning to identify confounding factors (e.g., co-exposure to acrylonitrile, which produces CEMA). details bias adjustments for urinary metabolites in multi-cycle NHANES data .
Methodological Notes for Data Interpretation
- Normalization : Always normalize urinary concentrations to creatinine to account for renal function variability .
- Quality Control : Include blank samples and certified reference materials (CRMs) in each batch to monitor cross-contamination and instrument drift .
- Ethical Compliance : For human studies, adhere to institutional review board (IRB) protocols for biospecimen collection, as outlined in ’s clinical practice guidelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
